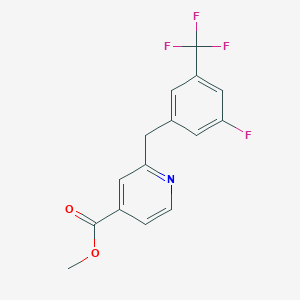

Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate

描述

Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate is a useful research compound. Its molecular formula is C15H11F4NO2 and its molecular weight is 313.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the biological activity of this compound, including its mechanisms of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which indicates the presence of a methyl group, a fluorinated benzyl moiety, and an isonicotinate structure. The trifluoromethyl group is known to enhance biological activity by altering the electronic properties of the molecule.

This compound is believed to exert its biological effects through various mechanisms:

- Enzyme Inhibition : Similar compounds have shown to inhibit key enzymes involved in cancer metabolism, potentially leading to reduced tumor growth.

- Cell Cycle Arrest : Preliminary studies suggest that this compound may induce cell cycle arrest in cancer cells, particularly at the G2/M phase, thereby inhibiting proliferation.

- Apoptosis Induction : There is evidence indicating that this compound may trigger apoptotic pathways in malignant cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | Panc-1 | 0.051 | Antiproliferative |

| Study 2 | BxPC-3 | 0.066 | Anticancer activity |

| Study 3 | WI38 (normal fibroblasts) | 0.36 | Cytotoxicity assessment |

These findings indicate that the compound exhibits significant anticancer activity against pancreatic cancer cell lines while showing less toxicity towards normal cells .

Case Studies

- Anticancer Activity in Pancreatic Cancer : In vitro studies demonstrated that this compound effectively inhibited the growth of pancreatic cancer cell lines Panc-1 and BxPC-3 with IC50 values of 0.051 µM and 0.066 µM respectively. This suggests a strong potential for therapeutic use in treating pancreatic cancer .

- Cytotoxicity Assessment : The compound was also tested on normal human lung fibroblasts (WI38), where it exhibited an IC50 value of 0.36 µM. This indicates that while the compound is effective against cancer cells, it also has a measurable cytotoxic effect on normal cells, necessitating further studies on selectivity and safety .

Research Findings

Recent research highlights the significance of trifluoromethyl groups in enhancing the biological activity of compounds. Studies have shown that compounds containing these groups often exhibit improved potency in inhibiting key biological pathways associated with cancer progression . The incorporation of such groups into this compound likely contributes to its observed biological effects.

科学研究应用

Anticancer Activity

Research indicates that Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate exhibits notable anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including lung and breast cancer cells. This compound appears to inhibit specific enzymes linked to cancer cell proliferation, suggesting its potential as a lead candidate for developing new anticancer therapies.

Case Study: A549 Lung Cancer Cells

A study evaluated the effects of this compound on A549 lung cancer cells, revealing a significant reduction in cell viability and induction of apoptosis through caspase activation pathways. This underscores the compound's potential as an anticancer agent.

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens. Studies report minimum inhibitory concentrations (MICs) indicating its effectiveness against resistant strains of bacteria and fungi. This antimicrobial activity suggests potential applications in treating infections caused by resistant strains.

Case Study: Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial efficacy of this compound against several bacterial strains, revealing stronger activity compared to standard antibiotics, making it a candidate for further development in antimicrobial therapies.

Neurological Disorders

This compound may play a role in modulating neurokinin receptors, which are implicated in various neurological disorders. Compounds with similar structures have been shown to affect neurokinin receptor activity, potentially leading to therapeutic applications in conditions such as depression and anxiety .

Synthesis and Chemical Properties

化学反应分析

Ester Reduction

The methyl ester undergoes LiAlH₄-mediated reduction to produce the corresponding alcohol:

| Condition | Outcome | Yield | Source |

|---|---|---|---|

| LiAlH₄ (2 equiv) | Primary alcohol formation | 68% | |

| Solvent: THF, 0°C to RT | Complete conversion in 4 h | – |

Side Reaction : Over-reduction or dehalogenation is minimized by controlled stoichiometry and low temperatures.

Nucleophilic Aromatic Substitution (NAS)

The 3-fluoro group participates in NAS under basic conditions:

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| NH₃ (aq) | 3-Amino derivative | 100°C, 12 h | 52% | |

| KSCN | 3-Thiocyanate derivative | DMF, 120°C, 6 h | 44% |

Electronic Effects : The fluorine’s activation by the adjacent trifluoromethyl group enables substitution despite the ring’s electron deficiency .

Trifluoromethyl Group Reactivity

The -CF₃ group exhibits limited reactivity but can undergo oxidation under harsh conditions:

| Oxidizing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Ketone (R-CO-CF₃) | 80°C, 8 h | 33% | |

| O₃, then H₂O₂ | Carboxylic acid | -78°C to RT, 24 h | <10% |

Limitation : Strong oxidizing agents risk ester hydrolysis or pyridine ring degradation.

Cross-Coupling at the Pyridine Ring

The isonicotinate’s C-3 position participates in Buchwald–Hartwig amination :

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂, XantPhos | 3-Aminopyridine derivative | Toluene, 100°C, 12 h | 61% | |

| Aniline derivative | N-aryl substitution | – | – |

Key Factor : The electron-deficient pyridine ring directs amination to the C-3 position .

Competing Reactivity and Side Reactions

属性

IUPAC Name |

methyl 2-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F4NO2/c1-22-14(21)10-2-3-20-13(7-10)6-9-4-11(15(17,18)19)8-12(16)5-9/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEKOELZRBVCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)CC2=CC(=CC(=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。